molecular formula C24H22O6 B11956552 2,6-Dibenzyloxyhydroquinone diacetate CAS No. 42528-82-5

2,6-Dibenzyloxyhydroquinone diacetate

Cat. No.: B11956552
CAS No.: 42528-82-5
M. Wt: 406.4 g/mol
InChI Key: CSSMRIUJVDNLGI-UHFFFAOYSA-N
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Description

2,6-Dibenzyloxyhydroquinone diacetate: is an organic compound with the molecular formula C24H22O6 and a molecular weight of 406.439 g/mol . It is a derivative of hydroquinone, where the hydroxyl groups are protected by benzyl and acetate groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzyloxyhydroquinone diacetate typically involves the acetylation of 2,6-dibenzyloxyhydroquinone. One common method includes the reaction of hydroquinone with benzyl chloride to form 2,6-dibenzyloxyhydroquinone, followed by acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibenzyloxyhydroquinone diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced back to hydroquinone derivatives.

    Substitution: The benzyl and acetate groups can be substituted under specific conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted hydroquinone derivatives depending on the substituents used.

Scientific Research Applications

2,6-Dibenzyloxyhydroquinone diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Dibenzyloxyhydroquinone diacetate involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical and chemical processes. Its molecular targets include enzymes involved in oxidative stress and pathways related to cellular redox balance .

Comparison with Similar Compounds

  • 2,5-Dimethyl-2,5-hexanediol diacetate
  • 2,5-Dimethyl-2-hexene-1,6-diol diacetate
  • 2,2’,6,6’-Tetramethyl-4,4’-biphenol diacetate

Comparison: 2,6-Dibenzyloxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Unlike its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .

Properties

CAS No.

42528-82-5

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

[4-acetyloxy-3,5-bis(phenylmethoxy)phenyl] acetate

InChI

InChI=1S/C24H22O6/c1-17(25)29-21-13-22(27-15-19-9-5-3-6-10-19)24(30-18(2)26)23(14-21)28-16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3

InChI Key

CSSMRIUJVDNLGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3

Origin of Product

United States

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